1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]urea is a useful research compound. Its molecular formula is C17H19N5O3 and its molecular weight is 341.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Preparation and Characterization
Researchers have developed methods for synthesizing and characterizing compounds with structures similar to "1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea". For instance, the preparation of derivatives through reactions in dioxin solvents has been studied, revealing insights into the chemical properties and reactivity of such compounds (Abd-Almonuim, Mohammed, & Al-khalifa, 2020). Similarly, the synthesis of dihydrouracil analogs utilizing Biginelli hybrids showcases the diversity of synthetic approaches for related structures, offering a base for further exploration of their scientific applications (Bukhari, Ejaz, Elsherif, & Janković, 2022).
Antioxidant Activity
The study of coumarin substituted heterocyclic compounds, including derivatives synthesized in a dioxin-ethanol medium, has highlighted their high antioxidant activities. These findings suggest potential applications in the development of new antioxidant agents for various fields including materials science and pharmacology (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Heterocyclic Compound Synthesis
The creation and study of dihydropyrimidinones, pyrroles, and pyrimidine derivatives from related chemical structures have shown significant potential. These compounds are crucial intermediates and end products in the synthesis of various materials and pharmaceuticals, indicating the broad applicability of this compound and its derivatives in scientific research (Sokolov, Aksinenko, Epishina, & Goreva, 2013).
Biological and Chemical Sensing
Research has also explored the use of these compounds in the development of sensors for biological and chemical detection. For example, the synthesis of luminescent Zn-MOFs (Metal-Organic Frameworks) for the detection of various chemicals in simulated urine and antibiotics/cations/anions in aqueous media demonstrates the potential for environmental monitoring and medical diagnostics (Xian et al., 2022).
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-pyrrolidin-1-ylpyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c23-17(20-12-3-4-14-15(9-12)25-8-7-24-14)21-13-10-18-16(19-11-13)22-5-1-2-6-22/h3-4,9-11H,1-2,5-8H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVISDYSKJZNGCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.